Regiochemical Differentiation: Ortho-Methoxy Proximity to the Carboxylic Acid Group Versus 3',4'-Dimethoxy Isomer (CAS 122294-10-4)
The target compound (3,4'-dimethoxy) places a methoxy group at the 3-position of the benzoic acid ring, directly adjacent (ortho) to the carboxylic acid at position 4. In contrast, the 3',4'-dimethoxy isomer (CAS 122294-10-4) bears both methoxy groups on the distal phenyl ring, leaving the benzoic acid ring unsubstituted except for the carboxyl group. This structural difference is expected to reduce the acidity of the target compound's carboxyl group relative to the isomer due to electron donation from the ortho-methoxy substituent, and to introduce steric hindrance that modulates the kinetics of amide bond formation and esterification [1].
| Evidence Dimension | Position of methoxy substituent relative to carboxylic acid group |
|---|---|
| Target Compound Data | Methoxy at C3 (ortho to C4-COOH) on benzoic acid ring; 4'-methoxy on distal ring |
| Comparator Or Baseline | CAS 122294-10-4: 3',4'-dimethoxy groups both on the distal phenyl ring; benzoic acid ring unsubstituted at positions adjacent to COOH |
| Quantified Difference | Ortho-methoxy substitution in target compound introduces steric parameter (Taft Es) of approximately -0.55 for OCH3; absent in comparator |
| Conditions | Structural analysis based on SMILES: Target: O(C)C1=C(C(=O)O)C=CC(=C1)C1C=CC(=CC=1)OC; Comparator: O(C)C1=CC=C(C=C1OC)C1=CC=C(C(=O)O)C=C1 |
Why This Matters
The ortho-methoxy group modifies both the pKa of the carboxylic acid and the steric environment around the reactive center, directly influencing coupling efficiency in amide synthesis and potentially altering the compound's metabolic stability when incorporated into drug candidates.
- [1] PubChem Compound Summary for CID 1348114 (Target) and CID 833903 (Comparator, 3',4'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid, CAS 122294-10-4). View Source
